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Vinculin (10-19) -

Vinculin (10-19)

Catalog Number: EVT-244001
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Vinculin
Source and Classification

Vinculin is classified as a cytoskeletal protein and is primarily found in focal adhesions, which are specialized structures that mediate the attachment of cells to their substrate. It is encoded by the VCL gene located on chromosome 10 in humans. The protein is highly conserved across species, indicating its essential role in cellular processes.

Synthesis Analysis

Methods

The synthesis of vinculin can be achieved through recombinant DNA technology, where the VCL gene is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast), which produce the vinculin protein. The specific fragment "Vinculin (10-19)" may be synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence.

Technical Details

To produce this peptide, the following steps are typically involved:

  1. Solid-Phase Peptide Synthesis (SPPS): The amino acids are sequentially added to a growing peptide chain anchored to a solid support.
  2. Cleavage and Purification: Once synthesized, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

Vinculin consists of several structural domains, including an N-terminal head domain, a central rod domain composed of multiple helical segments, and a C-terminal tail domain. The specific segment "Vinculin (10-19)" refers to a portion of this protein that may be critical for its interaction with other proteins or lipids.

Data

The molecular weight of full-length vinculin is approximately 116 kDa, while specific fragments like "Vinculin (10-19)" would have significantly lower molecular weights depending on their exact sequence. Structural studies have shown that vinculin undergoes conformational changes upon binding to talin and phospholipids, which are essential for its activation and function.

Chemical Reactions Analysis

Reactions

Vinculin participates in several biochemical reactions:

  1. Binding Interactions: Vinculin binds to talin and actin filaments, facilitating the assembly of focal adhesions.
  2. Phospholipid Interaction: It interacts with phosphoinositides such as phosphatidylinositol 4,5-bisphosphate (PIP2), which enhances its binding affinity for actin.

Technical Details

The binding affinity can be assessed using techniques such as surface plasmon resonance or co-sedimentation assays, where varying concentrations of vinculin are tested against fixed amounts of actin or lipid membranes to determine dissociation constants.

Mechanism of Action

Process

Vinculin acts as a molecular clutch that connects actin filaments to focal adhesions. Upon mechanical stimulation or tension within the cell, vinculin undergoes conformational changes that enhance its binding to both talin and actin, thus stabilizing focal adhesions.

Data

Studies have shown that vinculin's activation is dependent on its interactions with other proteins and lipids within the cell membrane environment. This process involves:

  • Conformational Changes: Vinculin transitions from an autoinhibited state to an active state upon binding.
  • Force Transmission: It plays a role in transmitting mechanical forces from the extracellular matrix into the cell interior.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 116 kDa for full-length vinculin.
  • Isoelectric Point: The isoelectric point can vary depending on post-translational modifications but generally falls around pH 6-7.

Chemical Properties

  • Solubility: Vinculin is soluble in physiological buffers but may precipitate at high concentrations.
  • Stability: The stability of vinculin can be affected by pH, temperature, and ionic strength.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.

Applications

Scientific Uses

Vinculin is widely studied in various fields:

  1. Cell Biology: Understanding cell adhesion mechanisms and cytoskeletal dynamics.
  2. Cancer Research: Investigating how alterations in vinculin expression affect tumor metastasis.
  3. Tissue Engineering: Exploring its role in cell-material interactions for developing biomaterials that promote cell adhesion and growth.
  4. Cardiovascular Research: Studying its involvement in cardiac myocyte adhesion and function during heart development and disease.
Molecular Structure and Functional Domains of Vinculin

Head-Tail Conformational Dynamics and Auto-Inhibition Mechanisms

Vinculin adopts an auto-inhibited conformation in the cytoplasm, where its N-terminal head domain (Vh, residues 1–851) and C-terminal tail domain (Vt, residues 879–1066) engage in high-affinity intramolecular interactions (Kd < 10⁻⁹ M) [6] [10]. This closed state masks binding sites for talin, actin, and phospholipids through steric and allosteric mechanisms. Structural analyses reveal a pincer-like grip where Vh domains D1–D3 envelop Vt, stabilized by hydrophobic contacts between residues like Trp-1058 (Vt) and Trp-912 (Vh) [3] [6]. Disruption of this interaction requires combinatorial activation:

  • Talin-Induced Activation: Talin’s vinculin-binding sites (VBS) are buried in helical bundles. Force-dependent unfolding exposes VBS helices, which insert into a hydrophobic cleft in Vh’s D1 domain, initiating helical bundle conversion [6] [10].
  • Phospholipid Cooperation: Phosphatidylinositol 4,5-bisphosphate (PIP₂) binds Vt’s basic ridge (residues 976–1008), weakening head-tail affinity and promoting membrane recruitment [3].
  • Force-Mediated Activation: Mechanical tension stabilizes open conformations. Molecular dynamics simulations show that stretching forces >5 pN disrupt head-tail interfaces, exposing actin-binding sites [7] [9].

Table 1: Key Structural Elements in Vinculin Auto-Inhibition

DomainFunctional ResiduesInteraction PartnersRole in Auto-Inhibition
Vh (D1)Leu-60, Phe-153, Trp-912Talin, α-actinin, α-cateninBinds VBS helices; initiates activation
VtTrp-1058, Arg-1060Vh, F-actin, PIP₂Anchors Vh; masks actin-binding sites
LinkerPro-855, Pro-861VASP, Arp2/3Flexibility for conformational change

Actin-Binding Tail Domain (Vt) Structural Motifs and Force-Sensitive Regions

The Vt domain (residues 879–1066) is a helical bundle that binds F-actin through directional catch bonding. Cryo-EM structures show helix-4 (residues 976–1008) and helix-5 (residues 1018–1042) engaging adjacent actin protomers:

  • Force-Sensitive Binding: Single-molecule force spectroscopy reveals directional catch bonding: forces applied toward actin’s pointed end increase bond lifetime 10-fold compared to barbed-end forces [9]. This asymmetry enables selective reinforcement of mechanically loaded actin networks.
  • Directionally Asymmetric Force-Strengthening (DAFS) Residues: Computational simulations identify residues (e.g., Arg-976, Gln-1018, Glu-1042) forming hydrogen bonds selectively stabilized under pointed-end tension. Mutations (e.g., R976A) reduce cellular traction forces by 40% and impair stress fiber alignment [9].
  • Lipid Coordination: PIP₂ binding to Vt’s basic ridge (residues 976–1008) enhances actin bundling by neutralizing electrostatic repulsion. Lipid-deficient mutants fail to rescue adhesion defects in vinculin-null cells [3] [10].

Table 2: Functional Motifs in the Vinculin Tail Domain

Structural MotifResiduesFunctionForce Sensitivity
Helix-4976–1008Primary actin binding; PIP₂ interactionCatch bonding (pointed end)
Helix-51018–1042Actin stabilization; catch bond reinforcementForce-dependent H-bonding
Hydrophobic CoreIle-997, Leu-1002Maintains structural integrityUnfolding under >10 pN force

Proline-Rich Linker Domain in Modular Protein Interactions

The proline-rich linker (PRL, residues 837–878) bridges Vh and Vt, serving as a modular scaffold for cytoskeletal regulators:

  • Arp2/3 Complex Recruitment: The PRL binds Arp2/3 via acidic motifs, localizing actin nucleation to nascent adhesions. Vinculin phosphorylation at Tyr-1065 enhances this interaction, promoting lamellipodial protrusion [10].
  • VASP/Vinexin Binding: VASP binds PRL’s LPPPP motifs, accelerating actin polymerization. Vinexin-β cooperates with VASP to amplify actin bundling at focal adhesions [10].
  • Mechanical Coupling: The PRL acts as a flexible tether during force transmission. Molecular dynamics simulations show it extends under tension, enabling Vt to engage distant actin filaments [7] [9].

Table 3: Proline-Rich Linker Binding Partners

Binding PartnerInteraction SiteFunctional Outcome
Arp2/3 complexResidues 851–864Actin nucleation at leading edge
VASPLPPPP motifs (851–861)Actin elongation; anti-capping activity
Vinexin-βPxxP motifs (837–845)Adhesion strengthening via actin bundling

Loss of PRL interactions in vinculin-null cells reduces focal adhesion turnover by 50% and impairs directional migration [6] [10]. This underscores the PRL’s role as a "molecular switchboard" integrating cytoskeletal signals.

Properties

Product Name

Vinculin (10-19)

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